molecular formula C10H11NO B021168 4-Allylbenzamide CAS No. 104699-51-6

4-Allylbenzamide

Cat. No. B021168
M. Wt: 161.2 g/mol
InChI Key: CZQKVJRBIQSDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allylbenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4-Allylbenzamide is widely used in scientific research due to its diverse range of applications.

Scientific Research Applications

4-Allylbenzamide has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of other organic compounds. It is also used as a reagent in the synthesis of peptides and proteins. Additionally, 4-Allylbenzamide is used in the development of new drugs and pharmaceuticals due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-Allylbenzamide is not fully understood. However, it is thought to act as an inhibitor of certain enzymes in the body. Specifically, it is believed to inhibit the activity of enzymes that are involved in the production of certain neurotransmitters in the brain.

Biochemical And Physiological Effects

Research has shown that 4-Allylbenzamide has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Allylbenzamide is its high purity and yield. This makes it an ideal starting material for the synthesis of other organic compounds. Additionally, its unique properties make it a valuable tool in scientific research. However, one limitation of 4-Allylbenzamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in certain experiments.

Future Directions

There are many possible future directions for research involving 4-Allylbenzamide. One area of interest is its potential use in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on the development of new drugs and pharmaceuticals based on the unique properties of 4-Allylbenzamide. Finally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to new insights into the functioning of the human body.

Synthesis Methods

The synthesis of 4-Allylbenzamide can be achieved through the reaction of allylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.

properties

CAS RN

104699-51-6

Product Name

4-Allylbenzamide

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-prop-2-enylbenzamide

InChI

InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12)

InChI Key

CZQKVJRBIQSDMF-UHFFFAOYSA-N

SMILES

C=CCC1=CC=C(C=C1)C(=O)N

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)N

synonyms

Benzamide, 4-(2-propenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.